2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core comprising pyrazole and pyrazine rings. The 2-position is substituted with a 4-chlorophenyl group, while the 5-position features a 2-oxoethyl chain linked to a 4-(2-methoxyphenyl)piperazine moiety.
The synthesis of such derivatives typically involves multi-step protocols. For example, pyrazolo[1,5-a]pyrazine cores can be synthesized via a one-pot three-step process starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, and dehydration . Substituents like the 4-chlorophenyl and methoxyphenylpiperazine groups are likely introduced through nucleophilic substitution or coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3/c1-34-23-5-3-2-4-21(23)28-10-12-29(13-11-28)24(32)17-30-14-15-31-22(25(30)33)16-20(27-31)18-6-8-19(26)9-7-18/h2-9,14-16H,10-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKISJPLBKBZLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. The structural motifs present in this compound allow for interactions with various biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .
Enzymatic Inhibition
The compound's design incorporates elements that may inhibit specific enzymes linked to disease states. For instance, pyrazolo[1,5-a]pyrazin derivatives have been studied for their ability to act as selective inhibitors of protein kinases, which are crucial in cancer and other diseases . This inhibition can lead to reduced cell migration and invasion, making it a potential candidate for further development in cancer therapeutics.
Psychopharmacological Effects
Compounds containing piperazine moieties are often explored for their psychopharmacological effects. The incorporation of a piperazine group in this compound suggests potential applications in treating psychiatric disorders or anxiety-related conditions. Research into related compounds has shown promise in modulating neurotransmitter systems .
Synthesis and Functionalization
The synthesis of 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves several synthetic pathways that enhance its bioactivity. Recent advancements have focused on optimizing these pathways to improve yield and purity while allowing for modifications that can enhance therapeutic efficacy .
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting the potential of this compound class as anticancer agents .
Case Study 2: Enzyme Inhibition
A recent investigation into the enzyme inhibitory properties of pyrazolo compounds demonstrated that modifications to the piperazine ring could significantly enhance inhibitory activity against specific kinases involved in cancer signaling pathways. This highlights the importance of structural diversity in developing effective inhibitors .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in inflammation or cell survival. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Biological Activity
The compound 2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and receptor affinity. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Synthesis and Structural Characterization
The synthesis of the compound involves multiple steps, including the reaction of piperazine derivatives with chlorobenzaldehyde and subsequent modifications to introduce methoxy and pyrazolo groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Neuroprotective Effects
A significant study demonstrated that this compound exhibits potent neuroprotective activity. In a mouse model of acute cerebral ischemia, it significantly prolonged survival times and reduced mortality rates across various dosages. The results indicated that the compound could be a promising candidate for treating ischemic conditions due to its ability to mitigate neuronal damage .
| Dosage (mg/kg) | Survival Time (minutes) | Mortality Rate (%) |
|---|---|---|
| Control (NS) | 10.67 ± 1.52 | 100 |
| Compound (Low) | 14.83 ± 0.42 | 50 |
| Compound (Medium) | 14.56 ± 0.38 | 30 |
| Compound (High) | 14.62 ± 1.89 | 15 |
| Nimodipine | 3.52 ± 1.04 | 10 |
The data clearly indicates a dose-dependent effect where higher doses correlate with increased survival times and decreased mortality .
Receptor Affinity
The compound's structure suggests potential interactions with various neurotransmitter receptors. For instance, related compounds featuring similar piperazine moieties have shown high affinity for dopamine receptors, particularly D4 receptors, with IC50 values as low as 0.057 nM . This suggests that the compound may also exhibit selectivity towards specific receptor subtypes, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
In addition to the aforementioned studies, other research has explored the pharmacological profiles of similar compounds derived from piperazine scaffolds:
- Dopamine D4 Receptor Binding : Compounds containing piperazine rings have been shown to selectively bind to dopamine D4 receptors, indicating potential applications in treating psychiatric disorders .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, highlighting their versatility in therapeutic contexts .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyrazin-4(5H)-one (target compound) vs. pyrazolo[1,5-a]pyrimidine (MK79, ): The pyrazine core (two nitrogen atoms adjacent) in the target compound may confer distinct electronic properties compared to pyrimidine derivatives, influencing binding affinity and metabolic stability .
Substituent Effects :
- Halogenated Aromatic Groups : The 4-chlorophenyl group in the target compound is analogous to dichlorophenyl/fluorophenyl groups in , which enhance bioactivity via hydrophobic interactions and electron-withdrawing effects.
- Methoxyphenylpiperazine : This moiety is associated with CNS activity (e.g., serotonin receptor modulation) and improved solubility due to the methoxy group’s electron-donating nature . In contrast, trifluoromethyl groups () increase lipophilicity and metabolic resistance .
Synthetic Accessibility :
- The target compound’s piperazine-oxoethyl side chain may require reductive amination or coupling steps, as seen in for similar piperazine-containing analogs. Comparatively, MK79 () uses simpler Suzuki-Miyaura coupling for aryl group introduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
